Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate

Description

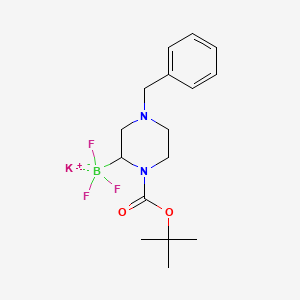

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate (CAS: 1251019-05-3) is a structurally complex organoboron compound with the molecular formula $ \text{C}{17}\text{H}{23}\text{BF}{3}\text{KN}{2}\text{O}_{2} $ and a molecular weight of 402.19 g/mol. The compound features a piperazine core modified by a benzyl group at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a trifluoroborate moiety at the 2-position (Figure 1). Its SMILES notation is $ \text{C1CN-C(C(F)(F)F)B-(F)K+)C(C3=CC=CC=C3)CN1 $, and its InChiKey is VYVYHZMQVUXXEJ-UHFFFAOYSA-N .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where trifluoroborate salts serve as stable alternatives to boronic acids. The Boc group enhances solubility and protects the amine during synthetic processes, while the benzyl substituent may influence steric and electronic properties in catalysis or drug discovery applications.

Properties

IUPAC Name |

potassium;[4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-9-21(12-14(22)17(18,19)20)11-13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXBTOPVWVDFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BF3KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate typically involves the following steps:

-

Formation of the Piperazine Core: : The initial step involves the synthesis of the piperazine core. This can be achieved by reacting benzylamine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-benzylamine. This intermediate is then reacted with 2-chloropyridine to form the piperazine ring.

-

Introduction of the Boron Moiety: : The piperazine derivative is then subjected to a reaction with potassium trifluoroborate. This step usually requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to facilitate the formation of the boron-containing compound.

-

Purification: : The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Automated Purification Systems: These systems ensure consistent product quality and high yield through efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Palladium(0) or palladium(II) complexes are typically used as catalysts.

Bases: Potassium carbonate or sodium hydroxide are commonly used bases.

Solvents: Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted piperazines, which are valuable intermediates in pharmaceutical and material science applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H23BF3K2N2O2

- CAS Number : 1684443-08-0

- Appearance : Solid

- Purity : Typically around 95%

The compound features a trifluoroborate group, which enhances its stability and reactivity compared to other boron compounds. This property is crucial for its application in various chemical reactions.

Organic Synthesis

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate is primarily employed in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is vital for synthesizing complex organic molecules, allowing chemists to construct diverse molecular architectures efficiently.

Table 1: Comparison of Boron Compounds in Cross-Coupling Reactions

| Compound Name | Stability | Reactivity | Application |

|---|---|---|---|

| This compound | High | High | Organic synthesis |

| Potassium 4-benzylpiperazineboronate | Moderate | Moderate | Limited applications |

| Potassium 4-(tert-butoxycarbonyl)piperazineboronic acid | Low | Low | Less effective |

Biological and Medicinal Chemistry

In biological research, this compound serves as a precursor for synthesizing bioactive molecules, including potential drug candidates. Its derivatives have shown promise in developing pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Case Study: Drug Development

A study highlighted the synthesis of novel piperazine derivatives using this compound, demonstrating their effectiveness as inhibitors against specific cancer cell lines. The derivatives exhibited significant cytotoxicity, indicating their potential as therapeutic agents.

Industrial Applications

In industry, this compound is utilized for producing advanced materials such as polymers and electronic components. Its stability makes it suitable for large-scale manufacturing processes where consistent performance is critical.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

-

Formation of the Piperazine Core :

- Reaction of benzylamine with di-tert-butyl dicarbonate to yield N-Boc-benzylamine.

- Subsequent reaction with 2-chloropyridine to form the piperazine ring.

-

Introduction of the Boron Moiety :

- The piperazine derivative reacts with potassium trifluoroborate in the presence of a palladium catalyst and a base (e.g., potassium carbonate) under an inert atmosphere.

Mechanism of Action

The mechanism by which Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura cross-coupling reaction. This complex facilitates the transfer of the boron moiety to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Key Properties of Potassium 4-Benzyl-1-(Boc)piperazin-2-yltrifluoroborate

| Property | Value/Description |

|---|---|

| Molecular Weight | 402.19 g/mol |

| Stability | High (trifluoroborate salts resist hydrolysis) |

| Protecting Group | Boc (enhances amine stability) |

| Reactivity | Moderate (steric hindrance from benzyl) |

| Applications | Cross-coupling, medicinal chemistry |

Table 2: Comparison with Structural Analogs

Key Observations :

Stability : Trifluoroborate salts (e.g., this compound) are more hydrolytically stable than boronic acids, enabling storage and handling in aqueous conditions .

Functional Groups : The Boc group differentiates this compound from unprotected piperazine trifluoroborates, which may require in-situ protection during synthesis.

Biological Activity

Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate, a compound with the CAS number 1684443-08-0, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl (Boc) protective group, and a trifluoroborate moiety. The structural formula can be represented as follows:

This unique configuration contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

- Enzyme Inhibition : Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes. For instance, studies have shown that derivatives inhibit phosphopantetheinyl transferase (PptT), which is crucial for the biosynthesis of mycobacterial cell walls . This inhibition can lead to increased susceptibility of Mycobacterium tuberculosis to treatment.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been linked to the inhibition of A2A receptors, which are implicated in cancer progression and metastasis . Such activity positions it as a candidate for further investigation in cancer therapeutics.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

| Study | Target | IC50 (μM) | Notes |

|---|---|---|---|

| PptT | 2.3 | Significant inhibition observed in mycobacterial strains. | |

| A2A | Not specified | Potential for anticancer applications noted. |

Case Studies

- Tuberculosis Treatment : A study highlighted the effectiveness of PptT inhibitors against Mycobacterium tuberculosis, suggesting that this compound could be a valuable addition to tuberculosis treatment regimens .

- Cancer Research : Investigations into A2A receptor antagonists have shown potential benefits in reducing tumor growth and enhancing immune response against cancers . This positions the compound as a candidate for further development in oncology.

Q & A

Q. What are the key structural features of potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate, and how do they influence its reactivity in cross-coupling reactions?

The compound contains three critical functional groups:

- A tert-butoxycarbonyl (Boc)-protected piperazine ring , which stabilizes the amine group during synthetic steps .

- A benzyl substituent at the 4-position, enhancing steric and electronic modulation for regioselective reactions .

- A trifluoroborate moiety , which improves stability and nucleophilicity in Suzuki-Miyaura couplings .

Methodological Insight: To verify structural integrity, use and NMR to confirm trifluoroborate coordination, and NMR to monitor Boc deprotection under acidic conditions .

Q. What are the standard synthetic protocols for preparing this compound, and how can purity be optimized?

A typical synthesis involves:

Boc protection : React piperazine derivatives with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP or NaOH) .

Trifluoroborate introduction : Treat the intermediate with potassium bifluoride (KHF) in methanol under reflux .

Optimization Tips:

- Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to remove unreacted Boc reagents.

- Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using this compound in palladium-catalyzed cross-couplings?

Discrepancies often arise from:

- Competing side reactions : The benzyl group may undergo undesired C–H activation. Mitigate this by optimizing catalyst loading (e.g., 2–5 mol% Pd(OAc)) and ligand selection (e.g., SPhos for steric hindrance) .

- Boc group instability : Monitor reaction pH (<7) to prevent premature deprotection. Use NMR to track Boc integrity .

Data Analysis Example:

| Condition | Yield (%) | Side Product (%) |

|---|---|---|

| Pd(OAc)/SPhos | 78 | <5 |

| PdCl/PPh | 45 | 22 |

Q. What strategies are recommended for characterizing the compound’s stability under varying pH and temperature conditions?

Q. How can computational tools (e.g., PISTACHIO, REAXYS) predict synthetic pathways or competing side reactions involving this compound?

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound in drug discovery?

Derivatives can be tested for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.